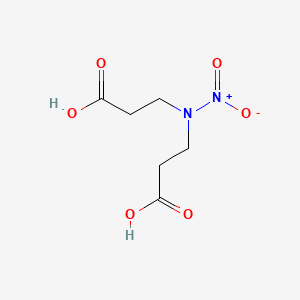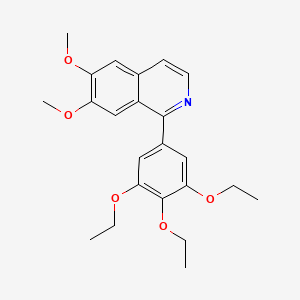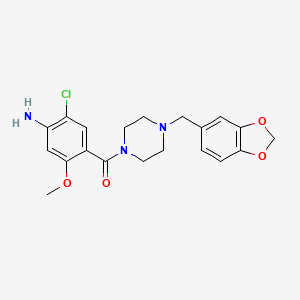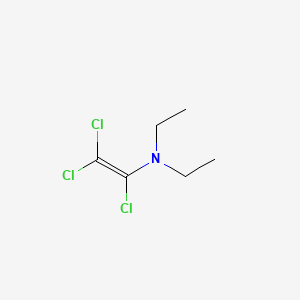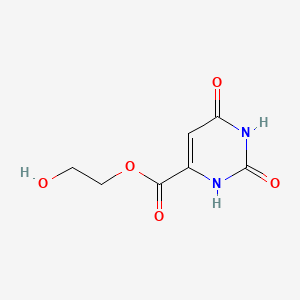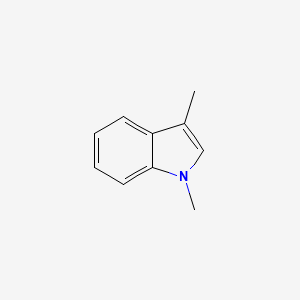
Dichlorohydrotris(triphenylphosphine)rhodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorohydrotris(triphenylphosphine)rhodium is a coordination complex of rhodium. It is a compound that features rhodium in a +3 oxidation state, coordinated with triphenylphosphane ligands and hydride ions. This compound is known for its applications in catalysis, particularly in hydrogenation reactions.
准备方法
Synthetic Routes and Reaction Conditions
Dichlorohydrotris(triphenylphosphine)rhodium can be synthesized through various methods. One common laboratory method involves the reaction of rhodium trichloride with triphenylphosphane in the presence of a hydride source. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to ensure efficient production .
化学反应分析
Types of Reactions
Dichlorohydrotris(triphenylphosphine)rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often involve the use of phosphine ligands and occur in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield rhodium(IV) complexes, while reduction can produce rhodium(I) species .
科学研究应用
Dichlorohydrotris(triphenylphosphine)rhodium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in hydrogenation reactions, facilitating the addition of hydrogen to unsaturated organic compounds.
Biology: The compound’s catalytic properties are explored in biochemical reactions and processes.
Medicine: Research is ongoing to investigate its potential use in drug synthesis and development.
作用机制
The mechanism by which hydride;rhodium(3+);triphenylphosphane;dichloride exerts its effects involves the coordination of rhodium with triphenylphosphane ligands and hydride ions. The rhodium center acts as a catalytic site, facilitating the transfer of hydrogen atoms to substrates. This process involves the activation of hydrogen molecules and the subsequent transfer of hydrogen atoms to the target molecules, resulting in hydrogenation .
相似化合物的比较
Similar Compounds
Wilkinson’s Catalyst: Chloridotris(triphenylphosphine)rhodium(I) is a well-known hydrogenation catalyst similar to hydride;rhodium(3+);triphenylphosphane;dichloride.
Tris(triphenylphosphine)rhodium carbonyl hydride: Another rhodium-based catalyst used in hydroformylation reactions.
Uniqueness
Dichlorohydrotris(triphenylphosphine)rhodium is unique due to its specific coordination environment and oxidation state, which confer distinct catalytic properties. Its ability to facilitate hydrogenation reactions under mild conditions makes it valuable in both research and industrial applications.
属性
CAS 编号 |
12124-48-0 |
|---|---|
分子式 |
C54H46Cl2P3Rh |
分子量 |
961.7 g/mol |
IUPAC 名称 |
hydride;rhodium(3+);triphenylphosphane;dichloride |
InChI |
InChI=1S/3C18H15P.2ClH.Rh.H/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;/h3*1-15H;2*1H;;/q;;;;;+3;-1/p-2 |
InChI 键 |
HHIXJYGNZMLKAH-UHFFFAOYSA-L |
SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Rh+3] |
规范 SMILES |
[H-].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Rh+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


